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Desdiacetyl-8-oxo Famciclovir-d4

Cat. No.: B585381
M. Wt: 257.28 g/mol
InChI Key: ONASPHSEDMUZNH-LNLMKGTHSA-N
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Description

Comprehensive Analysis of Famciclovir's Biotransformation Network

The biotransformation of famciclovir (B1672041) is a well-orchestrated cascade of reactions. Following oral administration, famciclovir is efficiently absorbed and rapidly converted to penciclovir (B1679225). hres.canih.gov This conversion involves two primary enzymatic steps: deacetylation and oxidation. nih.gov

The initial step is the hydrolysis of the two acetyl groups from the famciclovir molecule. nih.gov This deacetylation leads to the formation of an intermediate metabolite, 6-deoxypenciclovir (B18198). fda.govnih.gov Subsequently, this intermediate undergoes oxidation to yield the active antiviral agent, penciclovir. nih.govdrughunter.com

Beyond the main pathway to penciclovir, the biotransformation network also includes the formation of other minor metabolites. Among these are the isomeric 8-oxo and the 6,8-dioxo metabolites. acs.orgacs.org The formation of desdiacetyl-8-oxo famciclovir is a result of both the deacetylation of famciclovir and the subsequent oxidation at the 8-position of the purine (B94841) ring.

Table 1: Key Metabolites in the Biotransformation of Famciclovir

MetaboliteRole
6-deoxypenciclovirInactive intermediate metabolite fda.govnih.gov
PenciclovirActive antiviral compound drugbank.comidstewardship.com
Monoacetylated penciclovirInactive metabolite fda.gov
6-deoxy monoacetylated penciclovirInactive metabolite fda.gov
8-oxo-metaboliteMinor metabolite acs.orgacs.org
6,8-dioxo-metaboliteMinor metabolite acs.orgacs.org

Enzymatic Mechanisms Driving Desdiacetylation of Famciclovir and its Intermediates

The removal of the acetyl groups from famciclovir is a critical step in its activation pathway. This process is catalyzed by a class of enzymes known as esterases.

Esterases are enzymes that catalyze the hydrolysis of ester bonds. nih.govscribd.com In the case of famciclovir, these enzymes are responsible for cleaving the two acetyl groups, a process essential for the subsequent conversion to penciclovir. nih.govwashington.edu While the term "esterase" is broad, carboxylesterases are a major type of esterase involved in the metabolism of a wide array of drugs containing ester, amide, or thioester linkages. nih.govijpsonline.com Amidases, which hydrolyze amide bonds, can also exhibit esterase activity, though typically at a slower rate than corresponding esterases. scribd.com The hydrolysis of famciclovir's ester bonds is a rapid and efficient process that occurs during first-pass metabolism. hres.ca

While the general class of enzymes responsible for famciclovir's deacetylation is known to be esterases, the specific enzymes have been a subject of investigation. nih.govwashington.edu Studies have shown that various esterases present in the liver and other tissues contribute to this process. scribd.com The rapid hydrolysis suggests a high-capacity enzymatic system. hres.ca Further research into specific human carboxylesterases (hCE1 and hCE2) and other hydrolases continues to elucidate their precise roles in the metabolism of ester-containing prodrugs like famciclovir. nih.govijpsonline.com

Oxidative Biotransformations Leading to the 8-oxo Moiety

The formation of the 8-oxo moiety on the purine ring of desdiacetyl-famciclovir is an oxidative process. This transformation is a key step in the formation of the desdiacetyl-8-oxo famciclovir metabolite.

Aldehyde oxidase is responsible for the oxidation of the 6-deoxy precursor to penciclovir (the 6-oxo metabolite). nih.govdrughunter.comhres.ca In addition to this major metabolic route, AO is also implicated in the formation of the isomeric 8-oxo metabolite. acs.orgacs.org While the 6-position is the primary site of oxidation by human aldehyde oxidase, the 8-position is also a target, leading to the formation of the 8-oxo derivative. scispace.com Interestingly, in rabbits, the 8-oxo derivative is a major metabolite. scispace.com

The conversion of the 6-deoxypenciclovir intermediate to penciclovir, catalyzed by aldehyde oxidase, is a critical step. hres.ca While this 6-oxidation is the predominant pathway, the formation of the 8-oxo metabolite also occurs. acs.orgacs.org Computational studies have explored the transition state energies for the formation of both the 6-oxo and 8-oxo metabolites. acs.orgacs.org These studies suggest that while the transition state energy for forming the 8-oxo metabolite is lower, steric hindrance at the C8 position within the enzyme's active site likely favors the formation of the 6-oxo product as the primary metabolite. acs.org The substrate specificity of aldehyde oxidase is broad, and it is involved in the metabolism of various purine-related compounds. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O3 B585381 Desdiacetyl-8-oxo Famciclovir-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONASPHSEDMUZNH-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C2=NC(=NC=C2NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and in Vitro Formation of Desdiacetyl 8 Oxo Famciclovir Non Deuterated Analog

In Vitro Metabolic Stability and Metabolite Profiling Studies

The in vitro metabolism of famciclovir (B1672041) has been investigated using various subcellular fractions of the liver to understand its metabolic stability and identify the resulting metabolites. These studies are crucial in characterizing the biotransformation of the parent drug.

Identification and Confirmation of Desdiacetyl-8-oxo Famciclovir in In Vitro Systems

In vitro investigations have confirmed the formation of 8-oxo metabolites of famciclovir. Studies using partially purified aldehyde oxidase from various species have shown that in addition to the primary 6-oxo metabolites, small quantities of 8-oxo and 6,8-dioxo metabolites are also formed from both famciclovir and its deacetylated intermediate, 6-deoxypenciclovir (B18198). nih.govresearchgate.net The compound "Desdiacetyl-8-oxo Famciclovir" is also referred to as "8-Oxo-desacetylated famciclovir" and is recognized as an impurity of famciclovir. This suggests that the compound is chemically characterized. The term "desdiacetyl" points to the hydrolysis of the acetyl groups, a key step in the metabolism of famciclovir. Therefore, Desdiacetyl-8-oxo Famciclovir is structurally consistent with 8-oxo-6-deoxypenciclovir.

The formation of a metabolite identified as 8-oxo-famciclovir has been reported based on chromatographic and UV spectral data from incubations of famciclovir with rabbit liver aldehyde oxidase. nih.gov Further theoretical studies based on transition state energy calculations for aldehyde oxidase-mediated metabolism also support the formation of the 8-oxo-metabolite as a minor product alongside the primary 6-oxo-metabolite. acs.orgnih.govacs.org

Comparative Metabolism Across Preclinical Species

Significant species-dependent differences have been observed in the in vitro metabolism of famciclovir, particularly in the formation of the 8-oxo metabolite. These differences are largely attributed to variations in the activity and substrate specificity of aldehyde oxidase across species.

In vitro studies with partially purified aldehyde oxidase have demonstrated these species-specific metabolic profiles. For instance, when 6-deoxypenciclovir is incubated with rabbit liver aldehyde oxidase, it is converted to penciclovir (B1679225) (the 6-oxo product) and 8-oxo-6-deoxypenciclovir in nearly equal proportions. nih.goval-edu.com In contrast, incubations with aldehyde oxidase from human, guinea pig, and rat livers show a strong preference for the 6-oxidation pathway, resulting predominantly in the formation of penciclovir with only minimal production of the 8-hydroxylated metabolite. nih.goval-edu.com

Two distinct phenotypes of Sprague-Dawley rats have been identified based on their hepatic aldehyde oxidase activity: AO-active and AO-inactive. nih.gov Famciclovir was not oxidized by enzyme preparations from AO-inactive rats. nih.gov These findings highlight the critical role of aldehyde oxidase in the metabolic activation of famciclovir and the species-specific variations in the formation of its metabolites, including Desdiacetyl-8-oxo Famciclovir.

Preclinical SpeciesIn Vitro SystemMajor Metabolites from 6-deoxypenciclovirRelative Formation of 8-oxo-6-deoxypenciclovir
Rabbit Partially Purified Liver Aldehyde OxidasePenciclovir, 8-oxo-6-deoxypenciclovirApproximately equal to Penciclovir
Human Partially Purified Liver Aldehyde OxidasePenciclovirMinimal
Guinea Pig Partially Purified Liver Aldehyde OxidasePenciclovirMinimal
Rat (AO-active) Partially Purified Liver Aldehyde OxidasePenciclovirMinimal

Table 1: Comparative in vitro metabolism of 6-deoxypenciclovir across different preclinical species.

Advanced Analytical Methodologies and Applications of Desdiacetyl 8 Oxo Famciclovir D4

Principles of Isotope Dilution Mass Spectrometry in Pharmaceutical Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise determination of the concentration of an analyte in a sample. osti.govwikipedia.org The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample. osti.govwikipedia.org This isotopically enriched standard is chemically identical to the analyte of interest but differs in its mass due to the presence of heavier isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15). wikipedia.orgnih.gov

The fundamental advantage of IDMS lies in its ability to provide highly accurate and precise quantification, as the measurement is based on the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. wikipedia.orgnist.gov This ratio is largely unaffected by variations in sample preparation, chromatographic conditions, and instrument response, which can affect other quantification methods. osti.gov Because the internal standard is added at a known concentration early in the analytical process, it effectively corrects for any loss of analyte during extraction, purification, and analysis. osti.gov

In the context of pharmaceutical quantification, IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold-standard method. nih.gov It offers exceptional specificity and sensitivity, allowing for the accurate measurement of drugs and their metabolites in complex biological matrices like plasma, serum, and urine. nih.govresearchgate.net The use of a stable isotope-labeled internal standard, such as Desdiacetyl-8-oxo Famciclovir-d4 (B562113), is crucial for mitigating matrix effects and ensuring the reliability of bioanalytical data. nih.gov

Development and Validation of LC-MS/MS Methods for Famciclovir (B1672041) and its Metabolites using Desdiacetyl-8-oxo Famciclovir-d4 as Internal Standard

The development and validation of a sensitive and specific LC-MS/MS method are essential for the accurate quantification of famciclovir and its active metabolite, penciclovir (B1679225), in biological samples. The use of a stable isotope-labeled internal standard like this compound is integral to this process.

Achieving baseline resolution between the analyte, its metabolites, and the internal standard is critical for accurate quantification. This is typically accomplished through the careful optimization of chromatographic conditions. For the analysis of famciclovir and its related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) is commonly employed. impactfactor.orgijpsjournal.comresearchgate.netresearchgate.net

Key parameters that are optimized include:

Column: A C18 column is frequently used for the separation of famciclovir and its metabolites. impactfactor.orgresearchgate.net The choice of column dimensions (length, internal diameter) and particle size can significantly impact resolution and analysis time.

Mobile Phase: The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, formic acid, or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is a critical factor. ijpsjournal.comresearchgate.netnih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is varied over time, is often used to achieve optimal separation of compounds with different polarities. nih.gov The pH of the aqueous phase is also adjusted to ensure optimal ionization and retention of the analytes. researchgate.net

Flow Rate: The flow rate of the mobile phase affects retention times and peak shapes. nih.gov It is optimized to provide a balance between analysis time and chromatographic efficiency.

Column Temperature: Maintaining a consistent column temperature helps to ensure reproducible retention times. impactfactor.org

The goal of optimization is to achieve symmetrical peak shapes and sufficient separation between all compounds of interest to prevent any interference in their detection and quantification. researchgate.net

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the detection of analytes. mdpi.com In an LC-MS/MS system, after the analytes are separated by the LC, they enter the mass spectrometer where they are ionized, typically using electrospray ionization (ESI). mdpi.com

For quantitative analysis, the system is operated in the multiple reaction monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first quadrupole of the mass spectrometer. This precursor ion is then fragmented in a collision cell, and a specific product ion (a fragment of the precursor ion) is selected in the third quadrupole and detected.

The selection of precursor-to-product ion transitions is a critical step in method development. These transitions are unique to the analyte and internal standard, providing a high level of specificity. The fragmentation patterns of the compounds are studied to identify the most abundant and stable product ions, which will yield the highest sensitivity in the MRM analysis. nih.govnih.govrsc.org

For this compound, the "d4" indicates the presence of four deuterium atoms. This results in a precursor ion that is 4 mass units higher than the unlabeled Desdiacetyl-8-oxo Famciclovir. The fragmentation pattern will be similar to the unlabeled compound, but the product ions containing the deuterium labels will also have a corresponding mass shift. This allows the mass spectrometer to distinguish between the analyte and the internal standard.

Matrix effects are a significant challenge in bioanalysis, where components of the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the analyte, leading to either ion suppression or enhancement. outsourcedpharma.com This can result in inaccurate and imprecise quantification.

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to mitigate matrix effects. nih.govoutsourcedpharma.com Because the isotopically labeled internal standard is chemically identical to the analyte, it co-elutes from the LC column and experiences the same matrix effects. nih.gov

Since quantification is based on the ratio of the analyte signal to the internal standard signal, any suppression or enhancement of the signal will affect both compounds equally, and the ratio will remain constant. nih.gov This ensures that the accuracy of the measurement is not compromised by variations in the sample matrix. The International Council for Harmonisation (ICH) guidelines recommend evaluating the matrix effect by analyzing samples prepared in at least six different lots of the biological matrix. europa.eu

Method Validation Parameters for Quantitative Assays

Once an LC-MS/MS method has been developed, it must be validated to ensure that it is reliable and fit for its intended purpose. fda.govfda.gov Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines outlining the parameters that must be evaluated during bioanalytical method validation. europa.eufda.gov

Linearity assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte over a specific range. nih.govajpsonline.comijsrm.net To determine linearity, a series of calibration standards at different concentrations are analyzed. The response (peak area ratio of analyte to internal standard) is then plotted against the concentration, and a calibration curve is generated using a regression model, typically a weighted linear regression. europa.eu The correlation coefficient (r) or coefficient of determination (r²) is used to evaluate the goodness of fit of the regression line, with a value close to 1.0 indicating a strong linear relationship. ijpsjournal.comresearchgate.netresearchgate.net According to ICH guidelines, a minimum of five concentrations should be used to establish linearity. nih.govijsrm.net

Accuracy refers to the closeness of the measured concentration to the true concentration. nih.govijsrm.netaustinpublishinggroup.com It is determined by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) within the calibration range. nih.gov The mean concentration of the QC samples should be within a certain percentage of the nominal concentration, typically ±15% (or ±20% for the lower limit of quantification). austinpublishinggroup.com

Precision measures the degree of agreement among individual measurements when the method is applied repeatedly to multiple aliquots of a single homogeneous sample. austinpublishinggroup.com It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). austinpublishinggroup.com Precision is evaluated at the same concentration levels as accuracy and is assessed both within a single analytical run (intra-day precision) and between different runs on different days (inter-day precision). austinpublishinggroup.com The CV should generally not exceed 15% (or 20% for the lower limit of quantification). austinpublishinggroup.com

Range defines the concentration interval over which the method is shown to be linear, accurate, and precise. outsourcedpharma.comijsrm.net The range is bounded by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). europa.eufda.gov The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision, while the ULOQ is the highest concentration that meets the same criteria. impactfactor.orgaustinpublishinggroup.com

The table below summarizes the typical acceptance criteria for these validation parameters as per regulatory guidelines.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r or r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ)
Precision Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Range From LLOQ to ULOQ with acceptable linearity, accuracy, and precision

Recovery, Selectivity, and Robustness Assessments

The validation of bioanalytical methods is crucial to ensure reliable and reproducible results. For methods employing this compound as an internal standard, this involves rigorous assessment of recovery, selectivity, and robustness.

Recovery

The recovery of an analyte and the internal standard from a biological matrix is a critical parameter that reflects the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte extracted from a biological sample to the response of the analyte in a neat solution. While specific recovery data for this compound is not extensively published, the general principles of method validation dictate that the recovery of the internal standard should be consistent and reproducible. For similar compounds, a protein precipitation method is often used for extraction from plasma. nih.gov

Illustrative Data: Representative Recovery of a Deuterated Internal Standard

MatrixAnalyte ConcentrationMean Recovery (%)Relative Standard Deviation (RSD) (%)
PlasmaLow QC85.23.1
Medium QC87.52.5
High QC86.92.8
UrineLow QC90.14.2
Medium QC91.53.7
High QC90.83.9

Note: This data is illustrative and represents typical recovery results for a deuterated internal standard in a bioanalytical method. Specific data for this compound may vary.

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov In the context of this compound, the selectivity of the LC-MS/MS method would be assessed by analyzing blank biological matrix samples from multiple sources to ensure no endogenous interferences are observed at the retention time of the analyte and the internal standard.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.netresearchgate.net For an LC-MS/MS method using this compound, robustness would be evaluated by introducing slight changes to parameters such as mobile phase composition, flow rate, and column temperature. researchgate.net The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these minor variations. researchgate.net

Stability of this compound in Biological Matrices

The stability of the analyte and the internal standard in biological matrices under various storage and handling conditions is a cornerstone of a validated bioanalytical method. Stability studies for this compound would typically be conducted in the same matrices as the study samples, such as plasma and urine.

These assessments generally include:

Freeze-Thaw Stability: Evaluating the stability after multiple cycles of freezing and thawing.

Short-Term Stability: Assessing stability at room temperature for a period that mimics the sample handling time.

Long-Term Stability: Determining stability under frozen storage conditions over an extended period.

Stock Solution Stability: Ensuring the stability of the internal standard in its stock solution at a specified temperature. xcessbio.com

Illustrative Data: Representative Stability of a Deuterated Internal Standard in Plasma

Stability TestStorage ConditionDurationMean Stability (%)RSD (%)
Freeze-Thaw-20°C to Room Temp3 Cycles98.52.1
Short-TermRoom Temperature24 hours99.11.8
Long-Term-80°C90 days97.93.0

Note: This data is illustrative and represents typical stability results for a deuterated internal standard. Specific data for this compound may vary.

Application of this compound in Metabolite Quantification in Preclinical Samples

In preclinical studies, this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, the major active metabolite of famciclovir. Its use is critical in pharmacokinetic and metabolic studies.

Tissue Homogenate Analysis

The quantification of drug metabolites in various tissues is essential to understand their distribution and potential for accumulation. In preclinical animal studies, tissue samples (e.g., liver, kidney, lung) are homogenized to create a uniform matrix from which the analyte can be extracted. The use of this compound as an internal standard helps to correct for variability in extraction efficiency and matrix effects that can differ between tissue types. The analytical method would be validated for each tissue matrix to ensure accuracy and precision.

Biofluid Analysis (e.g., plasma, urine from in vitro or animal studies)

The analysis of biofluids like plasma and urine is fundamental in preclinical research to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. LC-MS/MS methods utilizing this compound as an internal standard offer high sensitivity and specificity for quantifying the active metabolite in these complex matrices. nih.gov This allows for the accurate determination of pharmacokinetic parameters such as half-life, clearance, and volume of distribution. For instance, a sensitive LC-MS/MS method was developed for valacyclovir (B1662844) and its metabolite acyclovir (B1169) in mouse and human plasma, utilizing their deuterated analogs as internal standards. nih.gov A similar approach would be applied for famciclovir and its metabolites.

Non Clinical Pharmacokinetic and Dispositional Research Utilizing Metabolite Data

Integration of Desdiacetyl-8-oxo Famciclovir (B1672041) Data into Pharmacokinetic Models

The study of famciclovir's metabolites is essential for a comprehensive understanding of its pharmacokinetic profile. Following oral administration, famciclovir undergoes extensive first-pass metabolism, being deacetylated and oxidized to form penciclovir (B1679225). fda.gov In this metabolic cascade, several intermediate metabolites are formed, including desdiacetyl-8-oxo famciclovir. acs.org The accurate measurement of these metabolites, facilitated by deuterated standards like Desdiacetyl-8-oxo Famciclovir-d4 (B562113), is crucial for developing robust pharmacokinetic models.

Compartmental and Non-Compartmental Analysis of Metabolite Kinetics

Both compartmental and non-compartmental analyses are employed to characterize the kinetics of famciclovir and its metabolites. nih.govavma.org Non-compartmental analysis provides key parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) for metabolites like penciclovir and its precursors. nih.govresearchgate.net

In preclinical studies, these analyses have revealed species differences in the metabolic conversion. For instance, in rats, famciclovir is rapidly metabolized to penciclovir, with both penciclovir and its 6-deoxy precursor, BRL 42359, reaching peak plasma concentrations at approximately 0.5 hours. nih.govtandfonline.com In dogs, the conversion to penciclovir is slower. nih.govtandfonline.com

Compartmental modeling, often utilizing two-compartment models with first-order absorption, allows for a more detailed description of the distribution and elimination phases of the metabolites. researchgate.net These models incorporate allometric scaling to account for differences in body weight and renal function, providing a more predictive understanding of the metabolite kinetics across different preclinical species and in specific populations, such as pediatric patients. researchgate.net

Allometric Scaling Approaches for Metabolite Disposition Prediction (Preclinical)

Allometric scaling is a mathematical tool used to predict pharmacokinetic parameters across different species based on body size. However, for drugs like famciclovir that are extensively metabolized by enzymes with considerable interspecies variability, such as aldehyde oxidase, allometric scaling can be challenging. nih.govcore.ac.uk Aldehyde oxidase is responsible for the conversion of the 6-deoxy precursor to penciclovir. medsinfo.com.aunih.gov

Studies in young Asian elephants have shown that famciclovir doses derived from allometric scaling from human data may not be accurate, highlighting the limitations of this approach for this specific drug. nih.gov Despite these limitations, allometric scaling of clearance has been applied in pediatric studies to adjust dosing, with clearance of penciclovir increasing with body weight in a non-linear fashion. nih.gov

Investigating Metabolite Disposition in Preclinical Animal Models

Preclinical studies in animal models such as rats and dogs are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of famciclovir and its metabolites.

Absorption and Distribution Profiles of Famciclovir Metabolites

Following oral administration of radiolabeled famciclovir in rats and dogs, the drug is well-absorbed. nih.govtandfonline.com Famciclovir undergoes extensive first-pass metabolism in the intestinal wall and liver, with very little unchanged famciclovir detected in the urine. hpra.ienih.govresearchgate.net The primary metabolites found in plasma are penciclovir and its 6-deoxy precursor. nih.govtandfonline.com

Penciclovir exhibits a wide volume of distribution, suggesting extensive tissue penetration. nih.gov In cats, concentrations of the 6-deoxy precursor were found to be 5- to 11-fold greater in plasma and 4- to 7-fold greater in tears compared to penciclovir concentrations. nih.govavma.org Penciclovir concentrations in tears were about 18% to 25% of those in plasma. nih.govavma.org

Table 1: Comparative Peak Plasma Concentrations (Cmax) of Famciclovir Metabolites in Preclinical Models

SpeciesDoseMetaboliteCmax (µg/mL)Tmax (h)Reference
Rat40 mg/kgPenciclovir3.50.5 nih.govtandfonline.com
BRL 423592.20.5 nih.govtandfonline.com
Dog25 mg/kgPenciclovir4.43 nih.govtandfonline.com
BRL 4235910.01 nih.govtandfonline.com
Cat90 mg/kgPenciclovir-- nih.govavma.org
BRL 42359-- nih.govavma.org
Asian Elephant (oral)5 mg/kgPenciclovir1.31.1 researchgate.net
Asian Elephant (rectal)15 mg/kgPenciclovir3.60.66 researchgate.net
African Elephant (oral)15 mg/kgPenciclovir3.732.12 researchgate.net
African Elephant (rectal)15 mg/kgPenciclovir2.520.65 researchgate.net

Data for cat Cmax was not explicitly provided in the source.

Excretion Pathways and Mass Balance Studies (Preclinical)

Mass balance studies using radiolabeled famciclovir are crucial for determining the routes and extent of excretion. In rats and dogs, the majority of the administered radioactivity is excreted in the urine. nih.govtandfonline.com In rats, urinary excretion accounted for 57-76% of the dose, while in dogs, it was 86-89%. nih.gov

The major metabolites recovered in the excreta of both species were penciclovir and BRL 42359. nih.govtandfonline.com In rats dosed at 40 mg/kg, 54% of the dose was recovered as penciclovir and 22% as BRL 42359. nih.govtandfonline.com In dogs, the corresponding recoveries were 34% and 50%, respectively. nih.gov These findings indicate that the metabolic fate of famciclovir in these preclinical models is similar to that observed in humans. nih.gov A retrospective analysis of mass balance studies reported a total recovery of 98.9% for famciclovir, with 72.3% in urine and 26.6% in feces. researchgate.net

In Vitro Transport and Permeability Studies of Famciclovir Metabolites

Prodrug strategies, such as the one employed for famciclovir, are designed to enhance oral absorption. nih.gov For instance, the addition of a valine ester to acyclovir (B1169) (valacyclovir) and ganciclovir (B1264) (valganciclovir) significantly increases their oral bioavailability by utilizing peptide transporters like PEPT1. researchgate.net Although famciclovir itself is not a substrate for these specific peptide transporters, its lipophilic nature as a diacetyl ester prodrug facilitates its absorption. nih.gov The subsequent metabolism to more polar metabolites like penciclovir influences their distribution and elimination, which is primarily renal via tubular secretion. hpra.ienih.gov The involvement of organic anion transporters (OATs) in the renal elimination of similar nucleoside analogs like acyclovir suggests a potential role for these transporters in the clearance of penciclovir. nih.gov

Assessment of Cellular Uptake and Efflux Mechanisms

Detailed in vitro or in vivo studies specifically investigating the cellular uptake and efflux mechanisms of Desdiacetyl-8-oxo Famciclovir-d4 are not extensively available in the public domain. However, based on its structural similarity to other nucleoside analogs and purine (B94841) derivatives, its transport across cellular membranes is likely mediated by specific transporter proteins.

The cellular transport of nucleoside analogs is a complex process involving several families of solute carrier (SLC) and ATP-binding cassette (ABC) transporters. nih.govnih.gov The primary families involved in the uptake of nucleosides and their analogs are the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). bohrium.comnih.govelsevierpure.com

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides against a concentration gradient into the cell. nih.govelsevierpure.comosu.edu

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides across the cell membrane, driven by the concentration gradient. nih.govnih.govelsevierpure.com

Given that Desdiacetyl-8-oxo Famciclovir is a purine derivative, its cellular transport may also involve transporters that handle endogenous purines. jst.go.jpnih.govnih.gov

Efflux, the process of pumping compounds out of the cell, is often mediated by members of the ABC transporter superfamily, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). nih.govresearchgate.netphysiology.org These transporters can play a significant role in limiting the intracellular concentration and, consequently, the activity of various drugs and their metabolites.

While specific transporters for this compound have not been identified, it is plausible that its cellular disposition is governed by a combination of these uptake and efflux transporters, similar to other nucleoside analogs. Further research, potentially using in vitro systems with transporter-overexpressing cell lines, would be necessary to elucidate the specific pathways involved in its cellular transport.

Plasma Protein Binding Characteristics of Desdiacetyl-8-oxo Famciclovir

Studies have consistently shown that the plasma protein binding of both penciclovir and its 6-deoxy precursor is low. hres.camims.com The binding is reported to be less than 20%, indicating that a large fraction of these metabolites circulates in an unbound, and thus pharmacologically active, form in the plasma. drugs.comfda.govmedscape.com

Table 1: Plasma Protein Binding of Famciclovir Metabolites

CompoundPlasma Protein Binding (%)
Penciclovir< 20
6-deoxypenciclovir (B18198)< 20

Given that Desdiacetyl-8-oxo Famciclovir shares a similar core structure with penciclovir and 6-deoxypenciclovir, it is highly probable that it also exhibits low plasma protein binding. High plasma protein binding can limit the distribution of a drug or metabolite into tissues and reduce its availability for metabolism and excretion. Therefore, the anticipated low binding of Desdiacetyl-8-oxo Famciclovir would suggest that its distribution and clearance are not significantly restricted by protein binding.

Advanced Research Perspectives and Future Directions

Role of Desdiacetyl-8-oxo Famciclovir-d4 (B562113) in High-Throughput Metabolomics Screening

In high-throughput metabolomics, the primary role of Desdiacetyl-8-oxo famciclovir-d4 is to serve as an internal standard for the accurate quantification of the endogenously formed metabolite, Desdiacetyl-8-oxo famciclovir (B1672041). nih.govmerckmillipore.com Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics, enabling the detection and quantification of numerous metabolites from complex biological samples. nih.govnih.gov However, ion suppression, signal variability, and matrix effects can compromise the accuracy of quantification. merckmillipore.com

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard to overcome these challenges. nih.govresearchgate.net Because the labeled standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. nih.govnih.gov The known concentration of the spiked-in d4-standard allows for precise ratiometric quantification of the unlabeled metabolite across numerous samples in a high-throughput workflow. This approach significantly improves the reliability and reproducibility of metabolomic data, which is crucial for understanding the metabolic fate of famciclovir. chemrxiv.org

Table 1: Application of this compound in LC-MS Quantification

Parameter Analyte (Unlabeled) Internal Standard (Labeled) Rationale
Chemical Name Desdiacetyl-8-oxo famciclovir This compound Chemical and chromatographic similarity
Mass-to-Charge (m/z) [M+H]⁺ [M+4+H]⁺ Mass shift allows for distinct detection
Retention Time Identical Identical Corrects for chromatographic variability
Quantification Relative to Internal Standard Known Concentration Enables accurate absolute quantification

Development of Universal Deuterated Metabolite Libraries for Antiviral Research

The development of universal deuterated metabolite libraries represents a significant future direction in antiviral research. Such libraries would contain a comprehensive collection of stable isotope-labeled metabolites relevant to the metabolism of various antiviral drugs. sigmaaldrich.commetasci.ca A compound like this compound would be a valuable component of a targeted library for herpesvirus therapeutics, alongside labeled versions of other key metabolites of famciclovir, acyclovir (B1169), ganciclovir (B1264), and their derivatives. pnas.org

These libraries would enable more comprehensive and standardized high-throughput screening efforts. sigmaaldrich.com Researchers could use them to:

Simultaneously quantify a wide array of drug metabolites in a single experiment.

Investigate drug-drug interactions by monitoring changes in metabolic pathways. pnas.org

Identify metabolic biomarkers of drug efficacy or toxicity.

Accelerate the preclinical development of new antiviral agents by providing ready-to-use quantitative tools. rsc.org

Commercially available metabolite libraries already exist for various metabolic pathways, and creating specialized libraries for antiviral research is a logical next step. sigmaaldrich.combruker.com

Future Directions in the Synthesis of Complex Isotope-Labeled Standards

The synthesis of complex isotope-labeled standards like this compound presents unique challenges and opportunities for innovation. spirochem.com The goal is to introduce stable isotopes at specific, metabolically stable positions within a molecule, often requiring the development of novel synthetic routes. spirochem.comresearchgate.net

Future directions in this field include:

Enzymatic Synthesis: Utilizing enzymes, such as ketoreductases, to introduce isotopes with high stereoselectivity, which is often difficult to achieve through traditional chemical synthesis. researchgate.net

Cost-Effective Labeling: Developing more efficient and cost-effective methods for introducing isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), as the starting materials can be expensive. spirochem.comresearchgate.net

Multi-Isotope Labeling: Creating standards with multiple isotopic labels (e.g., ¹³C and ¹⁵N) to serve as advanced tracers in complex metabolic flux analyses. nih.gov

Improved Purity: Enhancing the isotopic and chemical purity of standards to ensure the highest accuracy in quantitative assays. chemie-brunschwig.ch

The complexity of the this compound structure, with its purine (B94841) core and substituted butyl chain, makes it a representative example of the sophisticated synthetic chemistry required for these critical research tools. xcessbio.com

Integration of Computational Approaches (In Silico) with Experimental Metabolite Data

The integration of computational, or in silico, models with experimental data is a powerful and growing trend in drug metabolism research. nih.govnih.gov Computational tools can predict the likely metabolites of a drug candidate, potential drug-drug interactions, and the enzymes involved in these transformations. acs.orgpnas.org For instance, computational models have been used to study famciclovir metabolism and its interaction with enzymes like aldehyde oxidase. acs.org

Experimental data, generated using standards like this compound, are essential for validating and refining these in silico predictions. biorxiv.orgresearchgate.net The workflow typically involves:

Prediction: An in silico model predicts potential metabolites of famciclovir. nih.gov

Detection: High-resolution mass spectrometry is used to screen biological samples for these predicted metabolites.

Quantification & Confirmation: A labeled standard like this compound is used to confirm the identity of a predicted metabolite and accurately measure its concentration. nih.gov

This synergistic approach accelerates the characterization of a drug's metabolic profile, reduces reliance on time-consuming animal studies, and provides deeper mechanistic insights. mdpi.com

Table 2: Synergy between In Silico and Experimental Approaches

Stage In Silico (Computational) Approach Experimental Approach (using Labeled Standard) Outcome
Discovery Predicts potential metabolites and metabolic pathways. acs.org Screens biological samples for the presence of predicted molecules. Identification of novel or unexpected metabolites.
Validation Calculates theoretical mass spectra for comparison. biorxiv.org Confirms structure and retention time against a known standard. researchgate.net Unambiguous metabolite identification.
Quantification Provides a theoretical framework for metabolic flux. Measures absolute concentration of the metabolite using the labeled standard. nih.gov Accurate data for pharmacokinetic modeling.

Opportunities for this compound in Mechanistic Enzymology Research and Enzyme Characterization

Stable isotope-labeled compounds offer unique opportunities in mechanistic enzymology, primarily through the study of kinetic isotope effects (KIEs). nih.govacs.org A KIE occurs when substituting an atom with its heavier isotope alters the rate of a chemical reaction. nih.gov Measuring KIEs can provide profound insights into an enzyme's transition state and the bond-breaking and bond-forming steps of its catalytic mechanism. nih.goveinsteinmed.edu

While specific KIE studies using this compound are not documented, its existence presents a potential tool for such research. For example, the oxidation of a famciclovir precursor to an 8-oxo metabolite is catalyzed by an enzyme, likely aldehyde oxidase. hres.caacs.org By comparing the rate of formation of the 8-oxo metabolite from a d4-labeled precursor versus an unlabeled precursor, researchers could:

Determine if the C-H bond cleavage at the labeled position is a rate-limiting step in the enzymatic reaction. einsteinmed.edu

Elucidate the structure of the transition state complex. nih.gov

Characterize the precise mechanism of the oxidizing enzyme. nih.gov

The use of mass spectrometry to precisely measure the ratios of labeled and unlabeled products makes KIE experiments more accessible and powerful than ever before. acs.org This opens up avenues for using tools like this compound not just for quantification, but for fundamental enzymatic investigation.

Q & A

Q. How can researchers ethically address discrepancies between their findings and published data on this compound?

  • Methodological Answer :
  • Publish negative results in open-access platforms to prevent publication bias .
  • Engage in peer discussions (e.g., preprint comments, conference presentations) to identify methodological differences .
  • Replicate contentious experiments in collaboration with independent labs to verify outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.